N,N-di(butan-2-yl)-2-phenylbutanamide
Description
N,N-di(butan-2-yl)-2-phenylbutanamide is a tertiary amide characterized by a central butanamide backbone substituted with two branched butan-2-yl groups at the nitrogen atom and a phenyl group at the second carbon of the butanamide chain.
Properties
CAS No. |
53463-37-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-6-14(4)19(15(5)7-2)18(20)17(8-3)16-12-10-9-11-13-16/h9-15,17H,6-8H2,1-5H3 |
InChI Key |
QTXTXIJGNQRZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-di(butan-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N,N-di(butan-2-yl)-2-phenylbutanamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N,N-di(butan-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N,N-di(butan-2-yl)-2-phenylbutanamide and related amides:
Key Observations:
Substituent Impact on Polarity: The dichlorobenzamide derivative (C₁₅H₂₁Cl₂NO) exhibits increased polarity compared to the phenyl-substituted parent compound, making it more suitable for aqueous-phase reactions or environmental applications . The benzhydryl analog (C₂₃H₂₃NO) demonstrates enhanced hydrophobicity, favoring lipid membrane penetration or use in hydrophobic matrices .
EFETOV-S-5), suggesting that the stereochemistry of N,N-di(butan-2-yl) groups could influence biological activity or material properties .
Biological and Industrial Relevance: Compounds with aromatic amines (e.g., N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide) are often explored for pharmacological activity, such as enzyme inhibition or receptor binding . The Food and Agriculture Organization (FAO/WHO) has flagged structurally related butanamide derivatives (e.g., N-ethyl-2,2-diisopropylbutanamide) for insufficient toxicological data, emphasizing the need for rigorous safety evaluations in food or pharmaceutical contexts .
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